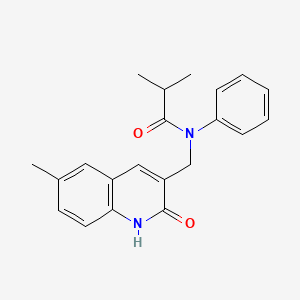
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DPA, is a fluorescent probe that is widely used in scientific research for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems. DPA is a highly sensitive and specific probe that has been used in a variety of applications, including the study of oxidative stress, cellular signaling, and disease pathology.
作用机制
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline works by reacting with ROS to produce a fluorescent signal that can be detected using specialized equipment. The fluorescence signal is proportional to the concentration of ROS in the sample, allowing researchers to measure changes in ROS levels over time. This compound is highly specific for ROS and does not react with other molecules in biological systems, making it a valuable tool for studying oxidative stress.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic probe that is widely used in scientific research without any adverse effects.
实验室实验的优点和局限性
The main advantage of N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its high sensitivity and specificity for ROS. It is a valuable tool for studying oxidative stress and disease pathology in a variety of biological systems. However, this compound has some limitations, including the need for specialized equipment and expertise to synthesize and use the probe. Additionally, this compound is not suitable for use in live cells or tissues, as it requires cell lysis to measure ROS levels.
未来方向
There are several future directions for research involving N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, including the development of new probes with improved sensitivity and specificity for ROS. Additionally, researchers are exploring the use of this compound in new applications, such as the study of aging and neurodegenerative diseases. Finally, there is a need for more research on the potential applications of this compound in clinical settings, including the diagnosis and treatment of diseases associated with oxidative stress.
合成方法
The synthesis of N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps, including the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazole. This compound is then reacted with 4-dimethylamino-2-nitrobenzaldehyde to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
N,N-dimethyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used extensively in scientific research to study the role of ROS in various biological processes. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By measuring the concentration of ROS in cells and tissues, researchers can gain insights into the mechanisms underlying oxidative stress and disease pathology.
属性
IUPAC Name |
N,N-dimethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-4-6-12(7-5-11)16-18-17(24-19-16)13-8-9-14(20(2)3)15(10-13)21(22)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKZKDRJWNMWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


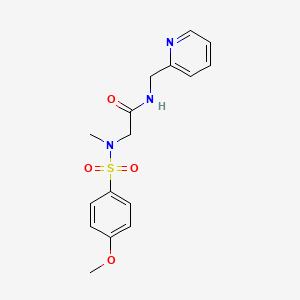
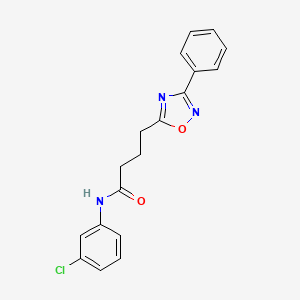
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)


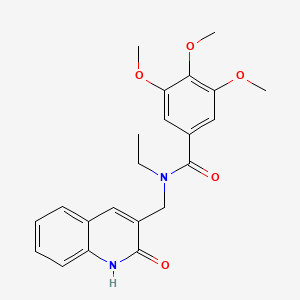
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
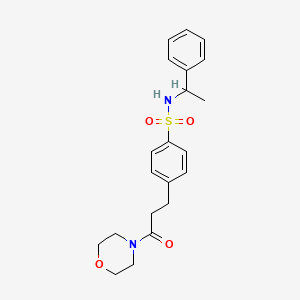
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)

![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
